molecular formula C17H15N3O3 B12643211 3-((m-Methylphenoxyacetyhdrazono)-2-indolinone CAS No. 154910-41-5

3-((m-Methylphenoxyacetyhdrazono)-2-indolinone

Cat. No.: B12643211
CAS No.: 154910-41-5
M. Wt: 309.32 g/mol
InChI Key: VQMFOGCBSQRLDE-UHFFFAOYSA-N
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Description

3-((m-Methylphenoxyacetylhydrazono)-2-indolinone is a synthetic 2-indolinone derivative featuring a hydrazone group at position 3 and a meta-methylphenoxyacetyl substituent. The 2-indolinone scaffold is a γ-lactam fused with a benzene ring, widely recognized for its role in kinase inhibition and anticancer activity .

Properties

CAS No.

154910-41-5

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H15N3O3/c1-11-5-4-6-12(9-11)23-10-15(21)19-20-16-13-7-2-3-8-14(13)18-17(16)22/h2-9,18,22H,10H2,1H3

InChI Key

VQMFOGCBSQRLDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Hydrazone Substituents

Compounds sharing the 3-hydrazonoindolin-2-one core but differing in substituents exhibit varied biological activities:

  • 3-[[(3-Phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-1H-2-indolinones (Gürsoy & Karali, 2003): These derivatives showed moderate cytotoxicity against leukemia (L5178Y) and melanoma (B16F10) cell lines, with IC₅₀ values ranging from 8–25 μM. The quinazolinone-thioacetyl group enhances DNA intercalation and tubulin binding .
  • SU5402 (3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-yl)methylene]-2-indolinone): This Z-configuration compound selectively inhibits FGFR and VEGFR kinases (IC₅₀ = 20–50 nM) by occupying the ATP-binding site . Its E-configuration analogues, however, target EGFR .
  • Thiazole/Pyrazole-Substituted Hydrazonoindolin-2-ones (): Derivatives like 5a (4-methylthiazole) and 7c (5-bromo-pyrazole) exhibited antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cells, with IC₅₀ values of 12–18 μM. The thiazole/pyrazole moieties improve solubility and π-π stacking interactions .

Isoindolinone and Quinazolinone Derivatives

  • Tri-Methoxybenzylidene-Substituted 1,3-Dihydro-indol-2-ones (Pandit et al., 2005): These derivatives demonstrated nanomolar IC₅₀ values (0.5–5 nM) against hormone-independent prostate cancer (PC-3) by inhibiting tubulin polymerization and inducing G2/M arrest .

Bis-Indolinone and Hybrid Derivatives

  • Bis-Indolinones with Central Pyrroloindoledione Cores (): These compounds exhibited dual inhibition of Aurora A and B kinases (IC₅₀ = 0.8–2.5 μM), disrupting mitotic progression in leukemia cells .
  • Coumarin-Imidazothiazole-Indolinone Hybrids (): Hybrid structures combining coumarin and imidazothiazole moieties showed antiviral activity against parvovirus B19, with EC₅₀ values of 3–7 μM, highlighting structural versatility .

Data Tables

Key Research Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., Cl, Br) at position 5 of the indolinone ring enhance cytotoxicity by stabilizing ligand-receptor interactions .
  • Configuration Selectivity : Z-configuration derivatives (e.g., SU5402) preferentially inhibit FGFR/VEGFR, while E-configuration analogues target EGFR .
  • Hybrid Scaffolds: Coupling 2-indolinone with coumarin or imidazothiazole improves multitarget activity, as seen in antiviral and antiproliferative agents .

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